molecular formula C12H10N2O2 B581537 3-(4-Aminophenyl)pyridine-2-carboxylic acid CAS No. 1258609-39-0

3-(4-Aminophenyl)pyridine-2-carboxylic acid

Cat. No. B581537
M. Wt: 214.224
InChI Key: WDUQFUWQSSRRDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(4-Aminophenyl)pyridine-2-carboxylic acid is characterized by the presence of a pyridine ring attached to an aminophenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C12H10N2O2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Aminophenyl)pyridine-2-carboxylic acid is 214.22 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the retrieved papers.

Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

Researchers have extensively studied pyridine carboxylic acids and their derivatives for their versatile roles in synthetic chemistry. For instance, the equilibrium studies on the extraction of pyridine carboxylic acids using various extractants shed light on the efficiency and selectivity of these processes, crucial for pharmaceutical and biochemical industries (Kumar & Babu, 2009). Additionally, the antimicrobial activities of pyridine carboxylic acid derivatives highlight their potential in developing new antibacterial and antifungal agents, showcasing the compound's relevance in medicinal chemistry (Tamer et al., 2018).

Material Science and Polymer Research

The synthesis and characterization of novel aromatic poly(amide–imide)s based on pyridine derivatives underscore their application in creating high-performance materials. These polymers exhibit exceptional thermal stability and solubility, critical attributes for advanced material applications (Behniafar & Banihashemi, 2004). The exploration of pyridylimino ligands in molybdenum carbonyl complexes also contributes to the field of coordination chemistry, offering insights into the structural and functional versatility of pyridine-based ligands (García‐Rodríguez & Miguel, 2006).

Supramolecular Chemistry and Crystal Engineering

The study of hydrogen-bonding motifs involving carboxylic acid and pyridine functional groups in crystal structures reveals the fundamental principles of molecular self-assembly. These insights are pivotal in designing new crystalline materials with desired properties, such as selective gas adsorption or sensing capabilities (Long et al., 2014). Additionally, the synthesis and biological studies of thiazolidinones derived from pyridine carboxylic acid hydrazides highlight the compound's potential in drug discovery and development (Revanasiddappa & Subrahmanyam, 2009).

Safety And Hazards

Specific safety and hazard information for 3-(4-Aminophenyl)pyridine-2-carboxylic acid is not provided in the retrieved papers. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4-aminophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUQFUWQSSRRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742689
Record name 3-(4-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)pyridine-2-carboxylic acid

CAS RN

1258609-39-0
Record name 3-(4-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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